PIP-199
Overview
Description
PIP-199 is a Mannich base compound known for its role as a small molecule inhibitor of the FANCM-RMI protein-protein interaction. This interaction is crucial for maintaining genome stability in genetic disorders such as Fanconi Anemia and Bloom’s Syndrome . This compound and its analogues have been utilized as tool compounds in various biological studies, particularly those related to cancer research and genome stability .
Scientific Research Applications
PIP-199 has been used extensively in scientific research to study a wide range of biological pathways and targets. Its primary application is as an inhibitor of the FANCM-RMI interaction, which is important for genome stability . Additionally, this compound and its analogues have been used to investigate the Alternative Lengthening of Telomeres (ALT) pathway, G-quadruplex structures, pro-apoptotic proteins, and quorum sensing in bacteria . Despite its instability, this compound has provided valuable insights into these biological processes, although its use is limited by its rapid decomposition and potential non-specific toxicity .
Mechanism of Action
Target of Action
PIP-199 is a selective inhibitor of the RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction . The RMI complex plays a crucial role in maintaining genome stability, and MM2 is the binding site of the RMI complex on the Fanconi anemia complementation group M protein (FANCM) .
Mode of Action
This compound interacts with its targets by inhibiting the interaction between the FANCM and the RMI complex . This inhibition disrupts the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Fanconi anemia (FA) DNA repair pathway . By inhibiting the interaction between FANCM and the RMI complex, this compound disrupts this pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .
Pharmacokinetics
It is known that this compound is soluble in dmso
Result of Action
The primary result of this compound’s action is the potential sensitization of resistant tumors to DNA crosslinking chemotherapeutics . By disrupting the FA DNA repair pathway, this compound may enhance the effectiveness of these chemotherapeutic agents .
Action Environment
It has been reported that this compound immediately decomposes in common aqueous buffers and some organic solvents . This suggests that the stability of this compound may be influenced by the solvent used, and its efficacy may be affected by its chemical instability .
Biochemical Analysis
Biochemical Properties
PIP-199 is a selective inhibitor of RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction, with an IC50 of 36 μM . This interaction is key in governing genome instability in genetic disorders such as Fanconi Anemia and Bloom’s Syndrome .
Cellular Effects
The cellular effects of this compound are largely due to its ability to inhibit the RMI core complex/MM2 interaction. This interaction is crucial for the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the RMI core complex/MM2, thereby inhibiting its function. This inhibition disrupts the FA DNA repair pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It has been reported that this compound immediately decomposes in common aqueous buffers and some organic solvents .
Preparation Methods
The synthesis of PIP-199 involves the Mannich reaction, which typically includes the condensation of an amine, formaldehyde, and a carbonyl compound. The specific synthetic route for this compound has been reported, demonstrating that the parent compound decomposes rapidly in common aqueous buffers and some organic solvents
Chemical Reactions Analysis
PIP-199 undergoes several types of chemical reactions, including hydrolysis and decomposition. It is chemically unstable in aqueous solutions and some organic solvents, leading to rapid breakdown into various products . Common reagents used in its reactions include aqueous buffers and organic solvents like chloroform and methanol . The major products formed from these reactions are typically the hydrolyzed and decomposed forms of this compound, which lack the biological activity of the parent compound .
Comparison with Similar Compounds
PIP-199 is unique in its specific inhibition of the FANCM-RMI interaction. Similar compounds that share the same indole-derived Mannich base core scaffold include various analogues that have been used in related biological studies . These analogues have been investigated for their roles in inhibiting quorum sensing in bacteria, activating pro-apoptotic proteins, and serving as potential anti-schistosomal compounds . like this compound, these compounds also exhibit chemical instability and potential non-specific toxicity, which limits their effectiveness as research tools .
Properties
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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